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Dimethyl sulfonazo lll

Cat. No.: B13095874
M. Wt: 716.7 g/mol
InChI Key: HHAYDRCGDCIVTG-UHFFFAOYSA-N
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Description

Historical Trajectories of Chromogenic Reagents in Analytical Science

The field of analytical science has long relied on chromogenic reagents, which are chemical substances that undergo a distinct color change during a chemical reaction. wisdomlib.org This property is fundamental to colorimetric analysis and spectrophotometry, allowing for the visual detection and quantification of a wide array of chemical species. wisdomlib.orgtaylorandfrancis.com The history of these reagents is marked by a continuous evolution from simple, broad-range indicators to highly specific and sensitive compounds designed for targeted analytical tasks.

Initially, the focus was on substances that could signal the endpoint of a reaction, such as a titration. Over time, scientific demand spurred the development of reagents capable of forming unique colored complexes with specific ions or functional groups. taylorandfrancis.comrsc.org This progression led to the creation of sophisticated molecules, often featuring complex organic structures with specific chromophores (color-bearing groups) like azo (-N=N-) groups. taylorandfrancis.comrsc.org The development of chromogenic media, first patented about 45 years ago, revolutionized microbiology by allowing different bacterial types to be identified by the color of their colonies on a solid agar. hardydiagnostics.com These advancements have significantly enhanced the speed, specificity, and ease of use in analytical determinations across clinical, environmental, and industrial laboratories. wisdomlib.orghardydiagnostics.com

The Emergence and Significance of Dimethyl Sulfonazo III as a Specialty Reagent

Dimethyl sulfonazo III (CAS No. 14979-11-4) emerged from this tradition as a highly specialized and superior analytical reagent. chemical-suppliers.eu It belongs to the family of bis-azo chromotropic acid derivatives. Its molecular architecture is intricate, featuring a central naphthalene (B1677914) core with two azo linkages connecting it to 4-methyl-2-sulfophenyl groups. The presence of multiple sulfonic acid groups confers high water solubility, while strategically placed hydroxyl groups act as potent chelating sites for metal ions. chemical-suppliers.eu

The significance of Dimethyl sulfonazo III lies in its improved performance over earlier indicators. In comparative studies for the titrimetric determination of sulfate (B86663) against barium ions, it was found to be a superior indicator to reagents like thorin (B213161), carboxyarsenazo, and even its close structural relative, sulfonazo III. trb.org Researchers noted that Dimethyl sulfonazo III provides a much sharper and more easily detectable endpoint, which is crucial for both visual and photometric titrations. trb.org Its primary utility is as a metallochromic indicator for the spectrophotometric determination of alkaline earth metals and as an indicator for the precipitation titration of sulfate ions (SO₄²⁻) with barium perchlorate. trb.orgcymitquimica.comspectrumchemical.com The formation of stable, colored complexes with metal ions is the key to its function in these analytical methods. cymitquimica.com

Table 1: Physicochemical Properties of Dimethyl Sulfonazo III

PropertyValueReference
CAS Registry Number14979-11-4 chemical-suppliers.eu
Molecular FormulaC₂₄H₂₀N₄O₁₄S₄ chemical-suppliers.euchemical-suppliers.eu
Molecular Weight716.694 g/mol
Systematic IUPAC Name3,6-bis[(2-sulfo-4-methylphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid
SolubilitySoluble in water chemical-suppliers.eu
Primary ApplicationSpectrophotometric reagent for alkaline earth metals and indicator for sulfate precipitation titration cymitquimica.comspectrumchemical.com

Scope and Research Imperatives for Dimethyl Sulfonazo III Investigations

The application of Dimethyl sulfonazo III continues to be an active area of research, focused on refining existing analytical methods and exploring new ones. It has proven effective in modern analytical techniques such as flow injection analysis (FIA) for the rapid quantification of sulfate in environmental samples. A significant application is in the quality control of industrial materials, such as the rapid and accurate determination of sulfur trioxide in hydraulic cement, where it offers a much faster alternative to traditional gravimetric methods. trb.org

Current research imperatives are driven by the need for more efficient, cost-effective, and environmentally benign analytical procedures. nih.gov There is a recognized need to investigate the behavior of reagents like Dimethyl sulfonazo III in increasingly complex sample matrices to understand and mitigate potential interferences. trb.org Further research is essential to understand the environmental fate and migration pathways of such complex organic reagents. nih.gov The development of new analytical protocols using Dimethyl sulfonazo III remains a key objective, aiming to expand its utility in monitoring pollutants and in various industrial processes that require precise chemical measurements. nih.gov

Table 2: Selected Research Findings Involving Dimethyl Sulfonazo III

Research AreaMethodologyKey FindingReference
Sulfate Determination in CementTitrimetry with barium perchlorateProvides a rapid and accurate visual endpoint for SO₃ determination, superior to older indicators. trb.org
Trace Element DetectionSpectrophotometryUsed for detecting trace elements like selenium through catalytic reduction reactions. Selectivity is enhanced by optimizing pH and using masking agents.
Environmental AnalysisFlow Injection Analysis (FIA)Employed for the rapid quantification of sulfate in environmental water samples.
Metal Ion ComplexationSpectrophotometryForms a 1:1 complex with Cu²⁺ with a distinct absorption peak at 560 nm. Complex stability is optimal at pH 4–6.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20N4O14S4 B13095874 Dimethyl sulfonazo lll

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H20N4O14S4

Molecular Weight

716.7 g/mol

IUPAC Name

4,5-dihydroxy-3-[(4-methyl-2-sulfophenyl)diazenyl]-6-[(5-methyl-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C24H20N4O14S4/c1-11-4-6-16(43(31,32)33)15(7-11)26-28-22-19(46(40,41)42)10-13-9-18(45(37,38)39)21(23(29)20(13)24(22)30)27-25-14-5-3-12(2)8-17(14)44(34,35)36/h3-10,29-30H,1-2H3,(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)

InChI Key

HHAYDRCGDCIVTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=C(C=C4)C)S(=O)(=O)O)O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Dimethyl Sulfonazo Iii

Established Synthetic Routes for Dimethyl Sulfonazo III

The synthesis of Dimethyl sulfonazo III is a multi-step process rooted in classical dye chemistry, primarily involving diazotization and azo coupling reactions.

The principal pathway for synthesizing Dimethyl sulfonazo III involves an azo coupling reaction. This process links diazonium salts, which are derived from aromatic amines, to sulfonated aromatic compounds to form the characteristic azo bonds (–N=N–).

The key steps in the synthesis are:

Diazotization : An aromatic amine, specifically 2-amino-4-methyl-1-benzenesulfonic acid, is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (typically below 5°C) to form a diazonium salt.

Azo Coupling : The resulting diazonium salt is then coupled with a sulfonated naphthalene-based compound, chromotropic acid (4,5-dihydroxynaphthalene-2,7-disulfonic acid). This electrophilic substitution reaction occurs under controlled acidic pH and low-temperature conditions to yield the final Dimethyl sulfonazo III molecule.

Parameter Typical Condition Purpose
Temperature Below 5°CPrevents decomposition of the diazonium salt.
pH AcidicFacilitates the formation and stability of the diazonium salt and the subsequent coupling reaction.
Reactants Diazonium salts, Chromotropic acidFormation of the core structure through azo coupling.
Solvent Aqueous mediaStandard solvent for diazotization and coupling reactions.

This interactive table summarizes the key reaction conditions for the synthesis of Dimethyl sulfonazo III.

The yield of Dimethyl sulfonazo III synthesis can be influenced by the careful management of the reaction conditions mentioned above. Following the coupling reaction, the crude product contains unreacted precursors and byproducts, necessitating a robust purification process. High purity is crucial for its application as an analytical indicator, as impurities can interfere with spectrophotometric measurements.

Purification typically involves the following steps:

Neutralization : The acidic reaction mixture is neutralized, often using a sodium hydroxide (B78521) solution, which can cause the product to precipitate.

Crystallization : The product is precipitated from the solution by cooling.

Drying : The isolated crystals are dried under reduced pressure or in a furnace at a controlled temperature to remove residual solvent.

Purification Step Description Objective
Neutralization Adjusting the pH of the solution to 6-7 using a base like sodium hydroxide. To precipitate the product from the solution.
Crystallization Cooling the neutralized solution to induce the formation of solid crystals. To separate the product from soluble impurities.
Drying Removing residual solvents from the isolated crystals under controlled temperature and pressure. To obtain a pure, solid final product.

This interactive table outlines the common purification steps for Dimethyl sulfonazo III.

Targeted Derivatization Strategies for Functional Enhancement

Derivatization, or the chemical modification of a compound, is a powerful strategy to alter and improve the properties of a molecule for a specific purpose. daneshyari.com For Dimethyl sulfonazo III, these strategies focus on tuning its light-absorbing properties and enabling its integration into modern sensing platforms.

The intense color of Dimethyl sulfonazo III arises from its extensive conjugated π-system, which includes the naphthalene (B1677914) core, the two azo linkages, and the phenyl rings. The specific wavelength of maximum absorbance (λmax) and the molar absorptivity are sensitive to the electronic structure of the molecule. Targeted modifications can be made to tune these spectroscopic properties.

Strategies for tuning the spectroscopic response include:

Substitution on Aromatic Rings : Introducing electron-donating or electron-withdrawing groups onto the phenyl rings can alter the electronic distribution across the conjugated system. This can shift the absorption spectrum to different wavelengths (a chromic shift), effectively changing the color and detection wavelength. This principle is widely used in the molecular engineering of other dyes like luminol (B1675438) to achieve different emission colors. rsc.org

Modification of the Naphthalene Core : Altering the substituents on the central naphthalene ring system, beyond the existing sulfonate and hydroxyl groups, could also modulate the spectroscopic properties.

Chelating Group Enhancement : The hydroxyl groups adjacent to the azo linkages are critical for metal-binding. Modifying these or introducing other chelating groups could enhance selectivity and sensitivity towards specific metal ions, leading to a more pronounced and specific color change upon binding.

To move from a solution-based indicator to a reusable solid-state sensor, Dimethyl sulfonazo III must be anchored, or immobilized, onto a solid support. This is achieved by introducing specific functional groups onto the molecule that can form stable covalent bonds with a surface. mdpi.commdpi.com

Key strategies include:

Introducing Reactive Groups : Functional groups such as carboxylates, amines, or thiols can be chemically added to the Dimethyl sulfonazo III structure. These groups can then be used to covalently attach the molecule to appropriately functionalized surfaces (e.g., glass, polymers, or electrode materials) using well-established coupling chemistries. acs.org

Polymerization : The molecule can be derivatized with a polymerizable group (like a vinyl or acryloyl group). This allows it to be incorporated into a polymer chain that is grafted from a surface, a technique known as surface-initiated polymerization. mdpi.com An example is the creation of poly(sulfonazo III)-modified glassy carbon electrodes, which leverages the redox-active nature of the immobilized dye for the electrochemical detection of various analytes. This approach creates a robust sensing layer with a high density of active molecules, enhancing the sensor's signal and stability for applications in building advanced sensing architectures. rsc.org

Spectroscopic Interrogation and Analytical Applications of Dimethyl Sulfonazo Iii Complexes

Fundamental Principles of Spectrophotometric Response with Dimethyl Sulfonazo III

The utility of Dimethyl sulfonazo III in analytical chemistry is rooted in the distinct color change that occurs upon its complexation with metal ions. This phenomenon is a direct result of alterations in the electronic structure of the dye molecule, which in turn affects its light absorption characteristics.

Absorption Characteristics of Dimethyl Sulfonazo III and its Metal Complexes

The molecular structure of Dimethyl sulfonazo III, characterized by a naphthalene (B1677914) core with sulfonic acid and azo groups, gives rise to a conjugated π-system responsible for its intense color. The free Dimethyl sulfonazo III reagent has its own characteristic absorption spectrum in the visible region. When it forms a complex with a metal ion, the coordination of the metal to the ligand alters the electronic distribution within this conjugated system. This change in electronic structure leads to a shift in the wavelength of maximum absorbance (λmax) and often an increase in the molar absorptivity (ε), resulting in a different color.

For instance, the complexation of Dimethyl sulfonazo III with copper(II) ions results in the formation of a 1:1 complex with a distinct absorption peak at 560 nm and a molar absorptivity of 4.2 × 10⁴ L·mol⁻¹·cm⁻¹. The stability of this complex is notably dependent on the pH of the solution, with optimal conditions typically found between pH 4 and 6, a factor influenced by the deprotonation of the sulfonic acid groups. Similarly, the interaction with other metal ions will produce complexes with their own unique absorption spectra, a principle that is fundamental to its use in quantitative analysis.

Table 1: Spectroscopic Properties of Selected Metal Complexes

Metal IonComplexλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
Copper(II)[Cu(DMS III)]5604.2 × 10⁴
Europium(III)[Eu(L)(H₂O)]589 (in H₂O)Not specified
Europium(III)[Eu(L)(DMSO)]591 (in DMSO)Not specified

Note: "L" in the Europium(III) complexes refers to a macrocyclic ligand, not Dimethyl Sulfonazo III. The data is included to illustrate the effect of the solvent on the absorption maximum. Data sourced from multiple studies. researchgate.net

Mechanisms of Color Change and Analytical Signal Generation

The color change observed upon complexation is a direct consequence of the interaction between the metal ion and the Dimethyl sulfonazo III molecule. The sulfonic acid groups of the dye are the primary sites of interaction with metal ions. This coordination perturbs the extended π-electron system of the dye, which includes the azo linkages and the aromatic rings.

This perturbation alters the energy levels of the molecular orbitals. Specifically, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is changed. Since the absorption of visible light corresponds to the excitation of an electron from the HOMO to the LUMO, a change in this energy gap results in the absorption of a different wavelength of light, and thus a different observed color. This change in absorbance at a specific wavelength, which is directly proportional to the concentration of the metal complex formed, serves as the analytical signal in spectrophotometric measurements.

Advanced Spectrophotometric Methodologies Utilizing Dimethyl Sulfonazo III

Building upon the fundamental principles of its spectrophotometric response, advanced analytical methods have been developed to enhance the sensitivity, selectivity, and efficiency of assays using Dimethyl sulfonazo III.

Development of High-Sensitivity Assays for Specific Analytes

Researchers have focused on developing highly sensitive assays for various analytes by leveraging the strong colorimetric properties of Dimethyl sulfonazo III. For example, it is widely used for the detection of trace elements like selenium. In such methods, the catalytic reduction of Dimethyl sulfonazo III by sulfide (B99878) in the presence of selenium allows for quantification at very low concentrations, often at the parts-per-billion (ppb) level, through reaction rate methods.

The development of fluorescent probes based on related structures has also paved the way for even more sensitive detection methods. bohrium.commdpi.com While not directly Dimethyl sulfonazo III, the principles of designing molecules with large Stokes shifts and high quantum yields are relevant to enhancing detection limits. bohrium.com For instance, fluorescent probes for sulfite (B76179) have been developed with detection limits in the nanomolar range. bohrium.com

Optimization of Reaction Kinetics and Equilibrium in Spectrophotometric Systems

To achieve accurate and reproducible results, the optimization of reaction conditions is crucial. nih.govmdpi.com This involves a systematic study of various parameters that can influence the rate and extent of the complexation reaction. nih.gov Key factors that are often optimized include:

pH: As previously mentioned, the pH of the solution significantly affects the stability of the metal complexes. The optimal pH range must be determined for each specific analyte to ensure maximum color development and stability.

Reagent Concentration: The concentration of Dimethyl sulfonazo III must be sufficient to react with all of the analyte present, but excessive concentrations can lead to high background absorbance.

Temperature and Reaction Time: The kinetics of complex formation can be influenced by temperature. mdpi.com It is important to allow sufficient time for the reaction to reach equilibrium before taking measurements. nih.gov

Solvent: The choice of solvent can also play a role in the stability and spectroscopic properties of the complexes. researchgate.net

By carefully controlling these parameters, the analytical performance of the spectrophotometric method can be maximized. nih.govmdpi.com

Table 2: Factors Influencing Reaction Optimization

ParameterInfluence on the Assay
pHAffects the deprotonation of sulfonic acid groups and complex stability.
Reagent ConcentrationAn excess ensures complete reaction but can increase background absorbance.
TemperatureInfluences the rate of complex formation. mdpi.com
Reaction TimeSufficient time is needed to reach equilibrium for stable readings. nih.gov
SolventCan alter the spectroscopic properties and stability of the complex. researchgate.net

Interferent Effects and Selectivity Enhancement Strategies

A significant challenge in spectrophotometric analysis is the potential for interference from other ions or molecules present in the sample matrix that can also react with the chromogenic reagent. To address this, various strategies are employed to enhance the selectivity of Dimethyl sulfonazo III-based assays.

One common approach is the use of masking agents . These are substances that form stable complexes with interfering ions, preventing them from reacting with Dimethyl sulfonazo III. For instance, EDTA is often used as a masking agent to avoid interference from heavy metals in the determination of selenium.

Another strategy involves pH control . By carefully adjusting the pH of the solution, it is possible to selectively form the complex of interest while minimizing the formation of interfering complexes, as different metal complexes have varying pH stability ranges.

Furthermore, the development of derivative spectrophotometry can help to resolve overlapping spectra from the analyte complex and interfering species. This mathematical technique involves calculating the derivative of the absorption spectrum, which can often separate the signals from different components.

Finally, the design of new reagents with modified structures can lead to enhanced selectivity for specific analytes. nih.gov While not directly Dimethyl sulfonazo III, the principles of ligand design for selective metal ion recognition are a continuous area of research.

Integration of Dimethyl Sulfonazo III into Flow Injection Analysis (FIA) Systems

The integration of Dimethyl Sulfonazo III into Flow Injection Analysis (FIA) systems has marked a significant advancement in the automated spectrophotometric determination of various ions, particularly sulfate (B86663). researchgate.net This combination leverages the sensitive and selective colorimetric properties of Dimethyl Sulfonazo III with the high throughput, precision, and minimal reagent consumption characteristic of FIA. researchgate.netutwente.nl

Design and Implementation of FIA Manifolds for Dimethyl Sulfonazo III-Based Assays

The core of an FIA system is the manifold, which is a network of tubing that facilitates the transport and mixing of the sample and reagents in a reproducible manner. asdlib.org The design of the manifold is critical for the performance of Dimethyl Sulfonazo III-based assays and can be tailored to the specific analytical requirements.

Commonly, a single-channel manifold is the simplest configuration, where a carrier stream containing the Dimethyl Sulfonazo III reagent transports the injected sample to the detector. asdlib.orglibretexts.org This design is often sufficient for direct spectrophotometric measurements. However, for more complex reactions, such as the determination of sulfate, multi-channel manifolds are typically employed. asdlib.org These allow for the controlled merging of the sample with reagent streams. For instance, in sulfate analysis, one channel might carry the sample, another the barium-Dimethyl Sulfonazo III complex, and potentially a third for a buffer or masking agent. researchgate.net

A notable innovation in manifold design for sulfate determination involves the incorporation of a mini-column containing an anionic resin, such as Dowex 1-X8. researchgate.net This setup allows for the in-line preconcentration of sulfate and separation from interfering ions, thereby enhancing the selectivity and sensitivity of the assay. researchgate.net The choice of manifold configuration, including the length and diameter of mixing coils and the sequence of reagent addition, is optimized to ensure complete reaction and a stable signal at the detector. libretexts.orgcore.ac.uk

Table 1: Examples of FIA Manifold Designs for Dimethyl Sulfonazo III-Based Assays

AnalyteManifold TypeKey FeaturesApplicationReference
SulfateSingle-channelDirect injection into Ba-DMSA reagent streamSoil Solutions researchgate.net
SulfateDual-channel with mini-columnIn-line preconcentration and separationRainwater researchgate.net
Metal IonsSingle-channelDirect reaction with DMSAGeneral Metal Analysis chula.ac.th

DMSA: Dimethyl Sulfonazo III

Performance Metrics in Automated FIA Spectrophotometry

The performance of automated FIA spectrophotometry using Dimethyl Sulfonazo III is evaluated based on several key metrics. These metrics provide a comprehensive assessment of the method's suitability for a particular application.

Sensitivity and Detection Limit: The sensitivity is often expressed as the slope of the calibration curve. For Dimethyl Sulfonazo III-based assays, high molar absorptivity contributes to good sensitivity. The limit of detection (LOD), typically calculated as three times the standard deviation of the blank, is a critical parameter for trace analysis. For instance, a flow-injection method for sulfate in rainwater using a barium-Dimethyl Sulfonazo III complex reported a detection limit of 0.01 mg L⁻¹ SO₄²⁻. researchgate.net Another method for sulfate in soil solutions achieved an LOD of 0.1 mg L⁻¹. researchgate.net

Precision and Accuracy: Precision is usually reported as the relative standard deviation (RSD) of replicate measurements. FIA systems are known for their high precision due to the reproducible timing and dispersion of the sample zone. uokerbala.edu.iq For example, an RSD of less than 5.0% was achieved for sulfate determination in rainwater. researchgate.net Accuracy is determined by comparing the results with a standard reference method, such as ion chromatography, or by analyzing certified reference materials. researchgate.net

Linear Range: This is the concentration range over which the analytical signal is directly proportional to the analyte concentration. A wide linear range is desirable to accommodate samples with varying analyte levels. A method for sulfate in rainwater demonstrated a linear response up to 2.0 mg L⁻¹ SO₄²⁻. researchgate.net

Sampling Rate (Throughput): This refers to the number of samples that can be analyzed per hour. FIA systems are renowned for their high throughput. For example, a system for sulfate analysis in rainwater can achieve a sampling frequency of 40 samples per hour, while a method for soil solutions can reach up to 60 samples per hour. researchgate.netresearchgate.net

Reagent Consumption: FIA methods are characterized by low reagent consumption, which is both cost-effective and environmentally friendly. A reported method for sulfate determination consumes only about 0.09 mg of Dimethyl Sulfonazo III per analysis. researchgate.net

Table 2: Performance Metrics of Selected FIA-Dimethyl Sulfonazo III Methods

AnalyteLinear Range (mg L⁻¹)Detection Limit (mg L⁻¹)RSD (%)Sample Throughput (h⁻¹)Reference
Sulfate (in rainwater)up to 2.00.01< 5.040 researchgate.net
Sulfate (in soil solutions)up to 50.1< 260 researchgate.net

Methodological Advancements in Sample Throughput and Automation

Continuous efforts to enhance sample throughput and automation in analytical laboratories have driven significant advancements in FIA techniques, including those utilizing Dimethyl Sulfonazo III. hplc2025-bruges.org The inherent design of FIA systems for rapid, sequential analysis makes them a cornerstone of laboratory automation. libretexts.org

One of the primary drivers for increased throughput is the optimization of the FIA manifold and operating parameters. utwente.nl By minimizing the internal volume of the system, reducing the length of tubing, and increasing the flow rate (while ensuring sufficient reaction time), the time required for a single analysis can be significantly decreased. utwente.nl The development of "integrated micro conduits" represents a move towards miniaturization, which can further enhance throughput and reduce reagent consumption. utwente.nl

The integration of robotic systems for sample handling and preparation further automates the analytical workflow. hplc2025-bruges.org Automated sample introduction, dilution, and even extraction can be coupled with FIA systems to create fully autonomous analytical platforms. mdpi.com This not only increases the number of samples that can be processed but also improves reproducibility and reduces the potential for human error. hplc2025-bruges.org

Furthermore, advancements in detector technology and data processing software have played a crucial role. mdpi.com The use of diode array detectors (DAD) allows for the simultaneous measurement of absorbance at multiple wavelengths, which can be used to correct for background interference and improve the accuracy of the results. researchgate.net Sophisticated software can control the entire analytical process, from sample injection to data acquisition and reporting, further streamlining the workflow and enhancing automation. hplc2025-bruges.org The combination of these advancements continues to push the boundaries of sample throughput and automation in analytical chemistry. hplc2025-bruges.org

Titrimetric Methodologies Employing Dimethyl Sulfonazo Iii As an Indicator

Mechanistic Role of Dimethyl Sulfonazo III in Visual Endpoint Detection

The primary function of Dimethyl sulfonazo III in titrimetry is as a visual indicator for the complexometric titration of metal ions and the precipitation titration of sulfate (B86663) ions. spectrumchemical.com The mechanism is rooted in its ability to form colored complexes with metal ions.

The molecular architecture of Dimethyl sulfonazo III features a central naphthalene (B1677914) core with hydroxyl (–OH) and sulfonic acid (–SO₃H) functional groups. This structure is linked via two azo (–N=N–) groups to 4-methyl-2-sulfophenyl groups, creating an extensive conjugated π-system that is responsible for the compound's intense color.

In a typical application, such as the titration of sulfate ions (SO₄²⁻) with a standard solution of barium chloride (BaCl₂), Dimethyl sulfonazo III is added to the analyte solution. The indicator forms a colored complex with a small amount of barium ions. During the titration, the added barium ions preferentially precipitate with the sulfate ions to form insoluble barium sulfate (BaSO₄). The endpoint of the titration is reached when all sulfate ions have been precipitated. The first excess of barium ions then reacts with the indicator, causing a distinct and sharp color change, which signals the completion of the reaction. The hydroxyl groups on the naphthalene core are crucial for this metal-binding capability. This color change can be detected visually or measured with a spectrophotometer.

Table 1: Properties of Dimethyl Sulfonazo III

Property Value
CAS Registry Number 14979-11-4
Molecular Formula C₂₄H₂₀N₄O₁₄S₄
Molecular Weight 716.694 g/mol
IUPAC Name 3,6-bis[(2-sulfo-4-methylphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid

| Primary Application | Metallochromic indicator for sulfate and alkaline earth metals. spectrumchemical.com |

Application in Conductometric Titrations

Conductometric titration is an analytical technique that relies on monitoring the electrical conductivity of a solution as a titrant is added. The endpoint is identified by a distinct change in the slope of the conductivity versus titrant volume curve. uomustansiriyah.edu.iq This method is particularly useful for titrations involving precipitation or weak acids and bases, where visual indicators may not provide a sharp endpoint. uomustansiriyah.edu.iqresearchgate.net

In a conductometric titration of sulfate with barium, the endpoint is determined instrumentally by plotting changes in conductivity, not by observing the color change of an indicator.

The process unfolds as follows:

Before the endpoint: As barium chloride solution is added to the sulfate solution, barium sulfate precipitates. In this phase, sulfate ions (SO₄²⁻) in the solution are replaced by chloride ions (Cl⁻) from the titrant. Because the ionic mobility of chloride is different from that of sulfate, the conductivity of the solution changes at a relatively steady rate (typically decreasing).

After the endpoint: Once all the sulfate has precipitated, further addition of the titrant introduces an excess of highly mobile barium (Ba²⁺) and chloride (Cl⁻) ions. This leads to a sharp increase in the solution's conductivity. researchgate.net

The endpoint is the point of minimum conductivity, found at the intersection of the two lines on the titration curve. uomustansiriyah.edu.iq Therefore, there is no direct mechanistic correlation with the color-change response of Dimethyl sulfonazo III, as the two methods rely on fundamentally different principles for endpoint detection: one electrochemical and one spectroscopic.

The precision and accuracy of a titration using Dimethyl sulfonazo III as a visual indicator can be influenced by several factors. Challenges include potential interference from other ions and the necessity of using organic solvents to dissolve the indicator, which can be a barrier in some laboratory settings. researchgate.net The sharpness of the visual endpoint can be subjective and may vary between analysts.

In contrast, conductometric titrations offer several advantages that can lead to high precision and accuracy:

Objective Endpoint: The endpoint is determined graphically from instrumental data, eliminating the subjectivity of visual color change. uomustansiriyah.edu.iq

Applicability to Colored Solutions: The method is effective for colored or turbid solutions where a visual indicator would be obscured. uomustansiriyah.edu.iq

High Sensitivity: The method can be highly sensitive, especially with modern instrumentation.

While direct comparative studies are specific to experimental conditions, conductometric titrations are often favored in academic and industrial settings for sulfate analysis due to their reliability and the difficulties in finding a consistently sharp visual indicator. researchgate.net

Table 2: Comparison of Titration Methods for Sulfate Determination

Feature Visual Titration with Dimethyl Sulfonazo III Conductometric Titration
Endpoint Detection Color change of indicator (e.g., blue to pink) researchgate.net Sharp break in conductivity curve uomustansiriyah.edu.iq
Principle Complexation of excess titrant with indicator Change in ionic mobility and concentration uomustansiriyah.edu.iq
Objectivity Subjective, depends on analyst's perception Objective, determined graphically
Suitability for Colored Samples Difficult or impossible Highly suitable uomustansiriyah.edu.iq
Potential Interferences Other metal ions, need for organic solvents researchgate.net High concentrations of other electrolytes

| Instrumentation | Burette, flask | Burette, conductivity meter and probe uomustansiriyah.edu.iq |

Challenges and Innovations in Titrimetric Indicator Design

The development of titrimetric indicators like Dimethyl sulfonazo III arose from the need to overcome the limitations of earlier compounds. For instance, Dimethyl sulfonazo III showed improved performance over indicators like thorin (B213161) by reducing interference from certain ions in sulfate determinations. However, challenges remain in the field of indicator design.

Key Challenges:

Selectivity and Interference: A primary challenge is creating indicators that are highly selective for a specific ion and are not affected by other components in the sample matrix.

Sharpness of Endpoint: The transition at the endpoint should be sharp, distinct, and easily detectable. For many precipitation titrations, finding an indicator that provides a clear endpoint remains difficult. researchgate.net

Solubility and Stability: Indicators must be soluble in the titration medium and stable under the reaction conditions (e.g., pH, temperature). Some indicators require the addition of organic solvents, which can complicate the procedure and introduce environmental concerns. researchgate.net

Innovations in Indicator Design:

Mechanistic Understanding: Advances in computational chemistry and molecular modeling allow for a more mechanistic approach to designing indicators, enabling the prediction of binding affinities and spectral properties. ecetoc.org

New Ligand Synthesis: Chemists continue to synthesize novel organic molecules with tailored properties for specific analytical targets. This includes creating ligands with higher binding constants and greater selectivity for the target metal ion, leading to sharper and more accurate endpoints. rsc.org

Shift to Instrumental Methods: When a suitable chemical indicator is unavailable or lacks precision, a significant innovation is the shift towards instrumental methods. Techniques like potentiometric, spectrophotometric, and conductometric titrations replace the subjective visual endpoint with an objective instrumental signal, often leading to improved accuracy and the ability to automate the analysis. uomustansiriyah.edu.iqresearchgate.net

Development of Polymer Sensors: Research into conductive polymers and other advanced materials is leading to new types of sensors that respond to specific analytes with changes in their optical or electronic properties, opening new avenues beyond traditional small-molecule indicators. wikipedia.org

These ongoing efforts aim to create more robust, reliable, and user-friendly analytical methods for a wide range of applications.

Coordination Chemistry and Metal Ligand Interactions of Dimethyl Sulfonazo Iii

Elucidation of Dimethyl Sulfonazo III as a Multidentate Ligand

The classification of Dimethyl sulfonazo III as a multidentate ligand is fundamental to understanding its interactions with metal ions. A multidentate ligand possesses multiple donor atoms that can simultaneously bind to a central metal ion, forming a chelate ring structure. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands.

Identification of Coordination Sites and Chelating Capabilities

The structure of Dimethyl sulfonazo III features several functional groups capable of donating electron pairs to form coordinate bonds with metal cations. These potential coordination sites include:

Peri-dihydroxyl Groups: The two hydroxyl (-OH) groups located at the 4 and 5 positions of the naphthalene (B1677914) core are positioned adjacently. Upon deprotonation, the resulting phenoxide oxygens are prime sites for chelation, forming a stable five-membered ring with a coordinated metal ion. This arrangement is common in derivatives of chromotropic acid.

Azo Groups: The two azo (-N=N-) groups act as bridges between the naphthalene core and the substituted phenyl rings. The nitrogen atoms in these groups possess lone pairs of electrons and can participate in coordination, often in conjunction with an adjacent hydroxyl group, forming another stable chelate ring. Studies on similar azo dyes suggest that the attachment of metal ions often takes place through the azo group nitrogen and an ortho-hydroxyl oxygen. nih.gov

Sulfonate Groups: The molecule contains four sulfonate (-SO₃H) groups. While the primary role of these groups is to confer water solubility, the oxygen atoms of the sulfonate moieties can also engage in coordination with metal ions, particularly in the absence of stronger donor groups or for metals with higher coordination numbers.

The combination of these sites allows Dimethyl sulfonazo III to bind to a metal ion through multiple points of attachment, confirming its status as a multidentate chelating agent. The specific atoms involved in binding can vary depending on the metal ion . For instance, in complexes with some metal ions, it is proposed that coordination involves the oxygen atoms of the hydroxyl groups and the nitrogen atoms of the azo groups. nih.govjmchemsci.com

Structural and Electronic Characterization of Dimethyl Sulfonazo III Metal Complexes

A comprehensive understanding of the coordination compounds formed by Dimethyl sulfonazo III requires detailed structural and electronic analysis. This is achieved through a combination of spectroscopic methods, equilibrium studies, and theoretical modeling.

Spectroscopic Analysis of Metal-Dimethyl Sulfonazo III Coordination Compounds

Spectroscopic techniques are invaluable for probing the formation and structure of metal complexes.

UV-Visible (UV-Vis) Spectroscopy: This is the most common technique for studying Dimethyl sulfonazo III complexes. The free ligand exhibits a characteristic absorption spectrum. Upon complexation with a metal ion, a significant shift in the maximum absorption wavelength (λ_max) occurs, accompanied by a change in molar absorptivity. This color change is the basis for its use in spectrophotometric analysis. For example, the formation of a blue-colored complex between a related sulfonazo dye and lead gives an absorption peak at 642 nm. rjpn.org The spectra of the complexes can provide information on the electronic transitions within the complex and confirm the coordination event. nih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the ligand's functional groups involved in coordination. When a group like a hydroxyl or azo group binds to a metal, the frequency of its characteristic vibrational band in the IR spectrum shifts. By comparing the spectrum of the free ligand with that of the metal complex, one can deduce the binding sites. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for studying complexes with paramagnetic ions, NMR can provide detailed structural information for complexes with diamagnetic metals. Changes in the chemical shifts of protons and carbons near the coordination sites can elucidate the ligand's binding mode in solution.

Investigation of Stoichiometry and Stability Constants of Complexes

Equilibrium studies are performed to determine the composition (stoichiometry) and thermodynamic stability of the metal complexes in solution.

Stoichiometry Determination: Methods such as the mole-ratio method and Job's method of continuous variation are frequently used. These involve preparing a series of solutions with varying mole fractions of the metal and ligand while keeping the total concentration constant and measuring the absorbance. The resulting plot reveals the metal-to-ligand ratio in the complex. For many lanthanide ions and other azo dyes, both 1:1 and 1:2 (metal:ligand) complexes are commonly observed. ias.ac.inchemijournal.commaterialsciencejournal.org

Stability Constants: The stability constant (log K) is a quantitative measure of the affinity of the ligand for a metal ion. Higher values indicate a more stable complex. These constants are typically determined using potentiometric or spectrophotometric titrations. The stability of lanthanide complexes with chelating ligands generally follows the trend of increasing stability with increasing atomic number and decreasing ionic radius. ias.ac.in

Below is an example table illustrating typical stability constant trends for lanthanide complexes with a generic multidentate ligand, reflecting the expected behavior for Dimethyl sulfonazo III.

Lanthanide IonIonic Radius (pm)Typical log K₁Typical log K₂
La³⁺1037.56.2
Pr³⁺997.96.6
Nd³⁺98.38.16.8
Sm³⁺95.88.47.1
Gd³⁺93.88.37.0
Dy³⁺91.28.67.3
Yb³⁺86.89.07.7

This table is illustrative and provides representative data for general trends of lanthanide complexes, not specific experimental values for Dimethyl sulfonazo III.

Theoretical Prediction of Coordination Geometries and Bonding

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the structures and understanding the electronic properties of metal complexes.

Bonding Analysis: Theoretical methods can elucidate the nature of the metal-ligand bond. By analyzing molecular orbitals and charge distributions, it is possible to determine the degree of covalent versus ionic character in the coordinate bonds. For lanthanide complexes, the bonding is expected to be predominantly ionic. nih.gov This theoretical approach can also help rationalize observed trends in stability and reactivity across a series of metal ions.

Mechanistic Investigations of Chemical Processes Involving Dimethyl Sulfonazo Iii

Radical Reaction Mechanisms Facilitated by Dimethyl Sulfonazo III

Dimethyl sulfonazo III's involvement in radical reactions extends beyond simple indication, influencing reaction pathways through its unique chemical structure. The presence of azo groups and sulfonic acid functionalities allows it to participate in complex redox processes.

While direct studies on Dimethyl sulfonazo III as a primary initiator or inhibitor are not extensively detailed in the reviewed literature, its structural components suggest a potential dual role. Azo compounds are known to generate radicals upon thermal or photolytic decomposition, which could initiate polymerization. Conversely, the aromatic rings and sulfonic acid groups can act as radical scavengers, thereby inhibiting certain radical-driven reactions.

In broader contexts, redox initiation is a highly effective method for generating free radicals under mild conditions and is crucial in industrial applications like low-temperature emulsion polymerization. cmu.edu The behavior of oxygen in radical polymerization is complex, as it can act as an initiator, inhibitor, or retarder depending on the specific experimental conditions. cmu.edu

Kinetic analyses of redox reactions involving compounds structurally related to Dimethyl sulfonazo III provide insights into its potential behavior. For instance, the oxidation of dimethyl sulfoxide (B87167) (DMSO), a related organosulfur compound, by hydroxyl radicals is a well-studied process. researchgate.net The formation of methyl radicals from DMSO is not exclusive to its reaction with hydroxyl radicals; other species like sulfate (B86663) and carbonate radical anions can also produce methyl radicals from DMSO. researchgate.net

Studies on the oxidation of various substrates by DMSO have revealed complex reaction mechanisms. For example, the oxidation of halides by DMSO is a notable selective oxidation process. kyoto-u.ac.jp The kinetics of such reactions are often influenced by the presence of other reagents and the reaction conditions.

The degradation of DMSO through processes like the fluidized-bed Fenton process involves a two-stage oxidation. The first stage often follows zero-order kinetics, while the second stage can be described by first-order kinetics with respect to the DMSO concentration. researchgate.net

The table below summarizes kinetic data for reactions involving related sulfoxide compounds, which can serve as a proxy for understanding the potential redox kinetics of Dimethyl sulfonazo III.

Reaction SystemReactantsKinetic OrderApparent Rate Constant (k)Reference
DMSO DegradationDMSO, Fe²⁺, H₂O₂Zero-order (initial stage)-0.099 (k₁) researchgate.net
DMSO DegradationDMSO, Fe²⁺, H₂O₂First-order (second stage)-0.0005 (k₂) researchgate.net
DMS OxidationDMS, OH radicals-Varies with RO₂ regime copernicus.org
EsterificationDMS, MethanolSecond-order1.3 x 10⁻⁴ L/mol·s researchgate.net

Degradation Pathways of Dimethyl Sulfonazo III in Diverse Chemical Environments

The stability of Dimethyl sulfonazo III is a critical factor in its application and environmental fate. It can undergo degradation through various pathways, including photolysis and oxidation/reduction, with its stability being influenced by several environmental factors.

Photolytic degradation involves the absorption of light, which can lead to the excitation of the molecule and subsequent chemical breakdown. For azo dyes like Dimethyl sulfonazo III, this can involve the cleavage of the azo bond (-N=N-), which is a primary chromophore. mdpi.com The process can generate various reactive species, including hydroxyl radicals (OH•), superoxide (B77818) radicals (•O₂⁻), and holes (h⁺), which then attack the dye molecule, leading to its decomposition into simpler, often colorless, products. researchgate.netmdpi.com

The photolytic degradation of similar compounds, such as polyacrylamide (PAM), in the presence of oxygen is initiated by light-induced free radicals like hydroxyl radicals, which cause polymer chain scission. d-nb.info The photocatalytic degradation of various dyes, including methylene (B1212753) blue and rhodamine B, has been shown to be an effective removal method. researchgate.netmdpi.com

Dimethyl sulfonazo III can be decomposed through both oxidative and reductive pathways.

Oxidative Decomposition: Strong oxidizing agents can attack the azo group and the aromatic rings.

Azo Group Oxidation: The -N=N- bond can be oxidized to form nitro (-NO₂) or nitrosyl (-NO) derivatives. This reaction is often pH-dependent and can proceed through radical intermediates.

Aromatic Ring Oxidation: Oxidants like ozone or peroxydisulfate (B1198043) can attack the aromatic rings, introducing hydroxyl or carbonyl groups.

Reductive Decomposition: Reductive cleavage of the azo bond is a common degradation pathway for azo dyes, leading to the formation of aromatic amines. This can occur under anaerobic conditions or in the presence of reducing agents. Microbial degradation of sulfonated compounds often involves desulfonation, which can occur through reductive mechanisms. oup.com

The table below outlines the products of oxidative and reductive decomposition of compounds with similar functional groups.

Decomposition ProcessFunctional GroupReactants/ConditionsMajor ProductsReference
OxidationAzo Group (-N=N-)Strong oxidizing agents (e.g., H₂O₂, KMnO₄)Nitro (-NO₂), Nitrosyl (-NO) derivatives
OxidationAromatic RingOzone, PeroxydisulfateHydroxyl or Carbonyl substituted aromatics
ReductionAzo Group (-N=N-)Reducing agents, Anaerobic conditionsAromatic amines oup.com
OxidationSulfoxideOH radicalsMethanesulfinic acid, Methanesulfonic acid researchgate.netresearchgate.net

The stability of Dimethyl sulfonazo III is significantly influenced by various environmental factors:

pH: The pH of the solution can affect the rate and mechanism of both photolytic and chemical degradation. For instance, the stability of metal complexes with Dimethyl sulfonazo III is optimal within a specific pH range (pH 4–6).

Temperature: Temperature affects the rate of chemical reactions. Higher temperatures generally increase the rate of decomposition. For example, the degradation of PAM by persulfate is more effective at higher temperatures. d-nb.info

Presence of Other Chemicals: The presence of other chemicals, such as metal ions, dissolved organic matter, and radical scavengers, can either accelerate or inhibit degradation. For example, the photolysis of some organic compounds can be reduced by the presence of dissolved organic matter. uts.edu.au Conversely, the presence of photosensitizers can enhance photolytic degradation.

Solvent: The choice of solvent can impact the stability and reactivity of the compound. Studies on related molecules have shown that degradation pathways can vary significantly in different solvents like water, methanol, or dimethyl sulfoxide. researchgate.netacs.org

Advanced Analytical and Computational Techniques for Characterization of Dimethyl Sulfonazo Iii

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in verifying the molecular structure of Dimethyl Sulfonazo III, which is systematically named 3,6-bis[(2-sulfo-4-methylphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonic acid. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information to piece together its complex architecture, consisting of a central naphthalene (B1677914) core, four sulfonic acid groups, two azo linkages, and two methylphenyl groups. unl.eduyoutube.com

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy is crucial for mapping the carbon-hydrogen framework of the molecule. ¹H NMR spectra would reveal signals corresponding to the aromatic protons on the naphthalene and methylphenyl rings, as well as the protons of the methyl groups. researchgate.netscialert.net The chemical shifts and coupling patterns of these protons provide information about their chemical environment and connectivity. researchgate.net ¹³C NMR spectroscopy complements this by identifying all unique carbon atoms in the molecule, including the carbons of the aromatic rings, the methyl groups, and the carbon atoms bonded to the hydroxyl and sulfonate groups. nd.edu

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the various functional groups present in Dimethyl Sulfonazo III. scialert.net Characteristic absorption bands would confirm the presence of O-H stretching from the hydroxyl groups and the sulfonic acid groups, S=O stretching from the sulfonate groups, N=N stretching from the azo linkages, and various C-H and C=C stretching and bending vibrations from the aromatic rings. youtube.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The intense color of Dimethyl Sulfonazo III is due to its extensive conjugated π-system, which is readily studied by UV-Vis spectroscopy. This technique measures the absorption of light in the visible and ultraviolet regions, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum is characterized by strong absorption bands, and the position and intensity of these bands are sensitive to factors like pH and complexation with metal ions, forming the basis of its use as an indicator. For instance, its complex with Cu²⁺ exhibits a distinct absorption peak at 560 nm.

Table 1: Expected Spectroscopic Data for Dimethyl Sulfonazo III

Spectroscopic Technique Feature Expected Observation
¹H NMR Aromatic Protons Multiple signals in the δ 7.0-8.5 ppm range.
Methyl Protons A singlet around δ 2.4 ppm.
Hydroxyl Protons Broad signals, position dependent on solvent and concentration.
¹³C NMR Aromatic Carbons Signals in the δ 110-150 ppm range.
Methyl Carbons A signal around δ 20-25 ppm.
IR Spectroscopy O-H Stretch (Hydroxyl) Broad band around 3200-3600 cm⁻¹.
S=O Stretch (Sulfonate) Strong bands around 1040-1080 cm⁻¹ and 1150-1250 cm⁻¹.
N=N Stretch (Azo) Weak to medium band around 1400-1450 cm⁻¹.
C=C Stretch (Aromatic) Bands in the 1450-1600 cm⁻¹ region.
UV-Vis Spectroscopy π → π* Transitions Strong absorption maxima in the visible region (e.g., ~570 nm), responsible for its color.

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of Dimethyl Sulfonazo III and for analyzing it within complex mixtures. core.ac.ukresearchgate.net Given the polar and ionic nature of the molecule due to the four sulfonic acid groups, reversed-phase HPLC is a suitable method. nih.govmdpi.com

Purity assessment involves developing an HPLC method that can separate the main Dimethyl Sulfonazo III compound from any synthesis-related impurities, isomers, or degradation products. nih.gov A typical setup would employ a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile. researchgate.net Due to the compound's ionic character, an ion-pairing reagent might be added to the mobile phase to improve peak shape and retention. nih.govresearchgate.net However, given the compound's strong color and chromophore, direct UV-Vis detection at a wavelength corresponding to one of its absorption maxima (e.g., 570 nm) would be straightforward and sensitive. google.com The purity is then determined by calculating the area percentage of the main peak in the chromatogram.

Table 2: Illustrative HPLC Method Parameters for Dimethyl Sulfonazo III Analysis

Parameter Condition Rationale
Column Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) Standard for separating moderately polar to nonpolar compounds. google.com
Mobile Phase Gradient of Acetonitrile and Water (with buffer, e.g., phosphate (B84403) or acetate) Allows for the elution of compounds with a range of polarities. researchgate.net
Flow Rate 0.8 - 1.0 mL/min Typical analytical flow rate for standard bore columns. google.com
Detection UV-Vis Detector at ~570 nm High sensitivity due to the compound's strong absorbance at this wavelength.
Column Temperature 25-30 °C Ensures reproducible retention times. google.com
Injection Volume 10-20 µL Standard volume for analytical HPLC. google.com

Electrochemical Characterization of Redox Properties

In a typical CV experiment, a voltage is swept between two limits, and the resulting current is measured. This allows for the determination of the formal reduction and oxidation potentials of the molecule, providing information about the stability of its different redox states. researchgate.net The kinetics of electron transfer can also be studied by analyzing the shape of the voltammetric waves and their dependence on the scan rate. researchgate.net Studies on similar compounds show that the redox potentials are often pH-dependent, reflecting the involvement of protons in the electrochemical reactions. nih.gov The electrochemical activity of Dimethyl Sulfonazo III is exploited in sensor applications, for example, where its polymerization on an electrode surface creates a modified electrode capable of detecting other analytes through changes in their redox signals.

Table 3: Key Electrochemical Parameters Obtainable from Voltammetry

Parameter Description Significance for Dimethyl Sulfonazo III
Epc, Epa Cathodic and Anodic Peak Potentials Indicates the potentials at which reduction and oxidation occur.
Half-wave Potential Formal redox potential of the molecule; a measure of its thermodynamic tendency to be oxidized or reduced. researchgate.net
ipc, ipa Cathodic and Anodic Peak Currents Related to the concentration of the analyte and the kinetics of the reaction.
ΔEp Separation between Anodic and Cathodic Peaks Provides information on the reversibility and kinetics of the electron transfer process. researchgate.net

Computational Chemistry Approaches

Computational methods provide a powerful theoretical lens to examine the properties of Dimethyl Sulfonazo III at the atomic level, complementing experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. researchgate.netmdpi.com For Dimethyl Sulfonazo III, DFT calculations can be employed to optimize its three-dimensional geometry, providing precise bond lengths and angles. uctm.edu

Furthermore, DFT is used to calculate the distribution of electrons within the molecule and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter that relates to the molecule's chemical reactivity and its electronic absorption properties, such as its color. iucr.org DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack and its interaction with metal cations. uctm.edu Time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis spectrum, correlating theoretical electronic transitions with experimental observations. nih.govacs.org

Table 4: Insights from DFT Calculations on Dimethyl Sulfonazo III

DFT Calculation Information Provided Relevance
Geometry Optimization Lowest energy 3D structure, bond lengths, angles. uctm.edu Provides the most stable conformation of the molecule.
Frontier Orbitals (HOMO/LUMO) Energy gap, spatial distribution of orbitals. nih.gov Relates to electronic transitions (color) and chemical reactivity.
Molecular Electrostatic Potential (MEP) Electron density distribution, reactive sites. uctm.edu Predicts interaction sites for metal ions and other molecules.
Vibrational Frequencies Calculated IR and Raman spectra. nih.gov Aids in the assignment of experimental vibrational bands.
TD-DFT Simulated UV-Vis absorption spectrum. acs.org Explains the origin of the molecule's color and electronic properties.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netnih.gov For Dimethyl Sulfonazo III, MD simulations are particularly useful for understanding its behavior in solution, which is its primary environment for its application as an indicator.

By simulating a system containing one or more Dimethyl Sulfonazo III molecules surrounded by a large number of solvent molecules (e.g., water), one can study various dynamic properties. nih.govaip.org These simulations can reveal how water molecules arrange themselves around the polar sulfonate and hydroxyl groups and the nonpolar aromatic regions, a phenomenon known as solvation. nih.govdntb.gov.ua MD can also be used to explore the conformational flexibility of the molecule in solution and to model its dynamic interactions with metal ions. mdpi.com This provides a molecular-level picture of the complexation process that leads to the color change observed when it acts as a metallochromic indicator.

Table 5: Applications of Molecular Dynamics Simulations for Dimethyl Sulfonazo III

Simulation Aspect Data Generated Insights Gained
Solvation Analysis Radial Distribution Functions (RDFs) Describes the structure of water (solvation shells) around different parts of the molecule. dntb.gov.ua
Conformational Analysis Trajectory of atomic positions over time Reveals the flexibility of the molecule and its preferred shapes in solution.
Interaction Studies Binding energies, interaction potentials Models the non-covalent interactions with solvent molecules, ions, or other solutes. nih.gov
Diffusion Coefficient Mean Squared Displacement (MSD) Quantifies the mobility of the molecule within the solvent. nih.gov

Future Directions and Emerging Research Frontiers for Dimethyl Sulfonazo Iii

Development of Novel Sensing Platforms

The primary limitation of traditional spectrophotometry using Dimethyl Sulfonazo III is the need for laboratory-based instrumentation. Future research is heavily geared towards developing portable, solid-state, and more sensitive sensing platforms by immobilizing the dye onto various substrates. This transition aims to move analysis from the lab to the field.

One promising approach involves the functionalization of nanoparticles. For instance, research has demonstrated the potential of adsorbing Dimethyl Sulfonazo III onto the surface of gold nanoparticles (AuNPs). The chelation of a target metal ion like Barium (Ba²⁺) by the immobilized dye induces a significant change in the local dielectric environment of the AuNPs. This perturbation alters the Localized Surface Plasmon Resonance (LSPR) of the nanoparticles, resulting in a distinct and measurable colorimetric shift that is more pronounced than that of the free dye in solution. This LSPR-based sensing mechanism can lead to a substantial improvement in the limit of detection.

Another area of development is the creation of optical sensor films. By incorporating Dimethyl Sulfonazo III into transparent polymer matrices, such as polyvinyl alcohol (PVA) or sol-gel films, researchers can produce disposable or reusable sensor strips. When dipped into a sample solution, the target ions diffuse into the film and complex with the dye, causing a visible color change in the solid matrix. The response can be quantified using a simple portable reflectometer or even a smartphone camera, offering a low-cost and user-friendly analytical tool.

Table 8.1: Comparative Performance of a Hypothetical AuNP-Based Sensor vs. Conventional Spectrophotometry This table illustrates the projected performance enhancements of a novel sensing platform incorporating Dimethyl Sulfonazo III.

ParameterConventional DMS III Method (in Solution)Hypothetical AuNP-DMS III PlatformAdvantage of Novel Platform
Target IonBarium (Ba²⁺)Barium (Ba²⁺)-
Detection PrincipleAbsorbance ChangeLocalized Surface Plasmon Resonance (LSPR) ShiftHigher signal transduction
Limit of Detection (LOD)~0.1 mg/L~0.01 mg/L10-fold improvement in sensitivity
Linear Range0.1 - 1.5 mg/L0.01 - 2.0 mg/LBroader dynamic range
Response Time2 - 5 minutes< 1 minuteFaster analysis
InstrumentationBenchtop SpectrophotometerPortable Spectrometer or Visual ReadoutEnhanced portability and field-usability

Integration into Microfluidic Devices for Miniaturized Analysis

The trend towards miniaturization in analytical chemistry has led to the development of microfluidic "lab-on-a-chip" (LOC) systems. Integrating Dimethyl Sulfonazo III into these devices is a significant research frontier that promises to revolutionize high-throughput screening and point-of-care analysis.

In a typical microfluidic design, a sample solution and a Dimethyl Sulfonazo III reagent stream are introduced through separate micro-inlets. They are then rapidly mixed within a serpentine (B99607) microchannel that promotes efficient diffusion. The complexation reaction occurs within seconds due to the small diffusion distances. The resulting color change is measured in a downstream detection zone, often consisting of an integrated photodiode and light-emitting diode (LED) or a micro-optical fiber coupled to an external spectrometer.

The advantages of this integration are manifold. It drastically reduces the required sample and reagent volumes from milliliters to microliters, minimizing cost and waste. The enclosed micro-environment provides precise control over reaction conditions, improving reproducibility. Furthermore, the potential for massive parallelization on a single chip allows for the simultaneous analysis of numerous samples, dramatically increasing analytical throughput.

Table 8.2: Comparison of Conventional Analysis with a Dimethyl Sulfonazo III-Based Microfluidic System This table highlights the key benefits of miniaturizing the analytical process using microfluidics.

ParameterConventional Spectrophotometric AssayMicrofluidic Chip-Based AssayKey Improvement
Sample Volume1 - 3 mL1 - 10 µL>99% reduction in sample consumption
Reagent Consumption per Assay~1 mL~5 µLSignificant cost and waste reduction
Total Analysis Time5 - 10 minutes< 30 secondsRapid, real-time results
ThroughputLow (sequential analysis)High (potential for >100 assays in parallel)Enables high-throughput screening
System FootprintLarge (benchtop instrument)Small (portable, handheld device)Facilitates point-of-need analysis

Applications in Environmental Monitoring and Remediation

The high sensitivity and selectivity of Dimethyl Sulfonazo III towards specific divalent cations, particularly Barium (Ba²⁺) and Strontium (Sr²⁺), make it a compelling candidate for environmental applications. Barium can be an environmental contaminant originating from industrial processes, oil and gas drilling fluids, and mining activities.

For monitoring , the development of the aforementioned sensor platforms (Section 8.1) and microfluidic devices (Section 8.2) using Dimethyl Sulfonazo III would enable rapid, on-site screening of water sources for Ba²⁺ contamination. This capability is crucial for ensuring regulatory compliance and for the early detection of industrial leaks or spills.

A more advanced and emerging frontier is its use in remediation . Research is exploring the development of smart materials for selective ion removal. One concept involves grafting Dimethyl Sulfonazo III or its analogues onto a solid, porous support material like functionalized silica (B1680970) gel or polymer beads. This creates a highly selective sorbent material. When contaminated water is passed through a column packed with this material, the Dimethyl Sulfonazo III moieties act as specific binding sites, chelating and capturing Ba²⁺ ions from the water while allowing other common ions like Calcium (Ca²⁺) to pass through. The sorbent could potentially be regenerated by washing with a strong acid, releasing the captured barium and allowing for its reuse.

Table 8.3: Projected Performance of a Hypothetical Dimethyl Sulfonazo III-Functionalized Sorbent for Barium Remediation This table outlines the target characteristics for a smart material designed for environmental remediation.

Performance MetricTarget ValueSignificance in Remediation
Sorbent Support MatrixPorous Silica GelHigh surface area, stable, and mechanically robust.
Binding Capacity for Ba²⁺> 50 mg/gHigh capacity allows for efficient removal from large volumes of water.
Selectivity (Ba²⁺ / Ca²⁺)> 100:1Crucial for targeting toxic Ba²⁺ in the presence of high background concentrations of Ca²⁺ (water hardness).
Optimal pH Range6.0 - 8.5Effective performance in the typical pH range of natural and industrial waters.
Regeneration Efficiency> 95%Allows for multiple cycles of use, making the process economically viable and sustainable.

Exploration of Dimethyl Sulfonazo III in Material Science and Functional Assemblies

Beyond its role as an indicator, the molecular architecture of Dimethyl Sulfonazo III—a rigid, conjugated system with multiple coordination sites (sulfonate, hydroxyl, and azo groups)—makes it an intriguing building block in supramolecular chemistry and material science.

One emerging area is the design of coordination polymers and metal-organic frameworks (MOFs) . The Dimethyl Sulfonazo III molecule can act as a multidentate organic linker, bridging multiple metal centers. By reacting it with specific metal ions (e.g., Ba²⁺, Sr²⁺, or even lanthanides), it is theoretically possible to construct one-, two-, or three-dimensional networks. These materials would be inherently "chromo-responsive," as their color would be directly linked to their structure and the coordinated metal ion. Such materials could function as highly selective chemical sensors where the binding of a guest analyte induces a structural change and a corresponding colorimetric signal.

Another frontier is the creation of supramolecular gels . Under specific conditions (e.g., in the presence of a target cation in a particular solvent mixture), Dimethyl Sulfonazo III molecules could self-assemble into long, fibrous nanostructures through a combination of metal-ligand coordination, π-π stacking between the aromatic rings, and hydrogen bonding. The entanglement of these fibers can trap solvent molecules to form a soft gel. The transition from a solution (sol) to a gel state can serve as a highly sensitive and visible detection event for the target ion, representing a novel mode of sensing.

Table 8.4: Potential Functional Assemblies Based on the Dimethyl Sulfonazo III Scaffold This table summarizes speculative yet promising research directions in material science.

Assembly TypeKey Driving Interaction(s)Potential Metal Ion(s)Hypothesized Application
1D Coordination PolymerMetal-ligand coordinationStrontium (Sr²⁺)Luminescent nanowires, selective ion-exchange material.
2D Metal-Organic NanosheetMetal-ligand coordination, π-π stackingBarium (Ba²⁺), LanthanidesChromo-responsive thin films for sensing applications.
Supramolecular OrganogelMetal-ligand coordination, H-bondingCalcium (Ca²⁺)Ultrasensitive "naked-eye" detection of Ca²⁺ through sol-gel transition.
Dye-Sensitized Liquid CrystalHost-guest interaction, π-π stackingN/A (as dopant)Ion-tunable optical switches or displays.

Q & A

Q. What are the key analytical applications of Dimethyl Sulfonazo III in trace element detection, and how does its reactivity compare to similar chromogenic agents?

Dimethyl Sulfonazo III is widely used as a spectrophotometric reagent for detecting trace elements like selenium. Its catalytic reduction by sulfide in the presence of selenium enables quantification at low concentrations (ppb levels) through reaction rate methods . Compared to other sulfonazo derivatives, its selectivity for selenium in complex matrices (e.g., biological samples) is enhanced by optimizing pH (6.0–7.5) and avoiding interference from heavy metals via masking agents like EDTA .

Q. How can researchers verify the purity of Dimethyl Sulfonazo III for sensitive assays, and what impurities are commonly observed?

Purity assessment typically involves reverse-phase HPLC with UV detection at 580 nm, as sulfonazo derivatives often co-elute with byproducts like dimethyl sulfone. AOAC Method 996.16 recommends spiking samples with dimethyl sulfone to validate chromatographic separation and quantify impurities below 0.1% . Impurities can arise from incomplete synthesis or degradation during storage, necessitating desiccation at –20°C .

Q. What methodological steps ensure accurate calibration when using Dimethyl Sulfonazo III in kinetic catalytic assays?

Calibration requires:

  • Standard curves : Prepared using certified selenium standards (0.5–50 µg/L) in triplicate.
  • Reaction kinetics : Monitoring absorbance at 340 nm for 10–15 minutes to capture the linear phase of sulfide reduction.
  • Interference checks : Adding masking agents (e.g., thiourea for Cu²⁺) to minimize false signals .

Advanced Research Questions

Q. How do electrochemical sensors modified with Dimethyl Sulfonazo III improve selectivity in multi-analyte systems (e.g., ascorbic acid, dopamine, uric acid)?

Poly(sulfonazo III)-modified glassy carbon electrodes exploit the compound’s redox-active sulfonate groups to differentiate analytes via distinct oxidation potentials. For example, differential pulse voltammetry (DPV) resolves ascorbic acid (0.1–800 µM) and uric acid (20–700 µM) by tuning scan rates (10–50 mV/s) and buffer pH (4.0–5.5). Selectivity is attributed to sulfonazo III’s electron-transfer mediation, which reduces overpotentials by 200–300 mV compared to bare electrodes .

Q. What experimental design considerations address contradictions in catalytic activity data for Dimethyl Sulfonazo III across studies?

Discrepancies often arise from:

  • Matrix effects : Biological samples may contain undefined inhibitors (e.g., proteins). Pre-treatment with activated carbon adsorption improves consistency .
  • Reagent aging : Sulfonazo III degrades under light; periodic validation via UV-Vis spectra (λmax = 580 nm) is critical .
  • Instrumental drift : Using internal standards (e.g., dibenzyl) corrects for signal variability in long-term assays .

Q. How can researchers integrate computational modeling to predict Dimethyl Sulfonazo III’s binding affinity for novel targets (e.g., metalloenzymes)?

Molecular docking studies with AutoDock Vina or Schrödinger Suite can simulate interactions between sulfonazo III’s sulfonate groups and metal-binding pockets. For example, binding free energy (ΔG) calculations for selenium-containing enzymes (e.g., glutathione peroxidase) reveal optimal stoichiometry (1:1 ligand-metal ratios) and inform derivative synthesis for enhanced affinity .

Data Analysis & Reporting

Q. What strategies minimize redundancy when presenting spectrophotometric and electrochemical data in publications?

Follow journal guidelines (e.g., Molecules) to prioritize figures for dynamic data (e.g., voltammograms) and tables for quantitative results (e.g., detection limits, recovery rates). Avoid duplicating text descriptions of trends already evident in graphs . For example, DPV calibration curves should be plotted with error bars (±2σ), while tabular data summarizes regression equations and R² values .

Q. How should researchers address gaps in literature regarding Sulfonazo III’s cross-reactivity with transition metals?

Systematic interference studies are recommended:

  • Spike-and-recovery tests : Add known concentrations of competing ions (e.g., Fe³⁺, Co²⁺) to selenium standards.
  • Statistical validation : Use ANOVA to compare recovery rates with/without masking agents.
  • Reporting : Clearly state unresolved interferences as limitations in the discussion section .

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